4-Week Duodenal Ulcer Healing Rate: Tritec 400 mg BID vs. Ranitidine HCl 150 mg BID
In a randomized, double-blind, multicenter trial of 286 patients with active duodenal ulcers, Tritec (ranitidine bismuth citrate 400 mg twice daily) produced a 4‑week healing rate of 92% (132/144), compared to 78% (110/142) for ranitidine HCl 150 mg twice daily [1]. This represents an absolute difference of +14% (number needed to treat = 8). The trial was conducted under identical dosing schedules and endoscopic assessment criteria [1].
| Evidence Dimension | 4-week ulcer healing rate (endoscopically confirmed) |
|---|---|
| Target Compound Data | 92% (132/144 patients) |
| Comparator Or Baseline | Ranitidine HCl 150 mg BID: 78% (110/142 patients) |
| Quantified Difference | +14 percentage points (p < 0.05) |
| Conditions | Randomized, double-blind, multicenter trial; active duodenal ulcer; 4-week treatment; endoscopic healing defined as complete re-epithelialization |
Why This Matters
For procurement in clinical research or formulary selection, Tritec provides a statistically significant and clinically meaningful increase in ulcer healing efficacy compared to generic ranitidine, reducing treatment failures and follow-up endoscopies.
- [1] Lee M, Lindberg M, Wong C, et al. Ranitidine bismuth citrate versus ranitidine in the treatment of duodenal ulcer: a randomized controlled trial. Am J Gastroenterol. 1996;91(9):1749-1753. View Source
